5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-Fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, a hydroxy group, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the Furan Ring: This can be done through a Friedel-Crafts alkylation reaction using a furan derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolone core can be reduced to form a secondary alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties such as conductivity, fluorescence, or mechanical strength.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with amino acid residues. The furan ring can participate in π-π stacking interactions, and the pyrrolone core can act as a scaffold for binding to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(2-Fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(2-Fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-ethylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(2-Fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the furan ring and hydroxy group provide sites for further functionalization.
Properties
Molecular Formula |
C22H18FNO3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H18FNO3/c1-14-8-10-15(11-9-14)19-20(17-6-2-3-7-18(17)23)24(22(26)21(19)25)13-16-5-4-12-27-16/h2-12,20,25H,13H2,1H3 |
InChI Key |
JMHCMDXPBLBLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3F)CC4=CC=CO4)O |
Origin of Product |
United States |
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